5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
Description
5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound featuring a fused indene-piperidine core with a methoxy substituent at the 5-position. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
IUPAC Name |
5-methoxyspiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-17-11-2-3-12-10(8-11)9-14(13(12)16)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHFTNNABREQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3(C2)CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-13-4 | |
| Record name | 5-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves the formation of the spiro linkage between the indene and piperidine rings. This can be achieved through a series of organic reactions, including cyclization and condensation reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a chemical compound with significant potential in various scientific research applications. Its unique spirocyclic structure and functional groups facilitate diverse interactions with biological systems, making it an intriguing candidate for further investigation in pharmacology and medicinal chemistry.
Chemical Properties and Structure
This compound has the molecular formula and a molecular weight of approximately 267.75 g/mol. The compound features a methoxy group and a piperidine moiety, contributing to its reactivity and potential biological activity. The presence of the carbonyl group in its structure allows for participation in various organic reactions, which can be leveraged in synthetic applications.
Medicinal Chemistry
The compound is primarily utilized in research settings to explore its pharmacological properties. Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various biological pathways. Interaction studies could focus on:
- Neuropharmacology : Investigating its effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
- Antitumor Activity : Assessing its potential to inhibit cancer cell proliferation through mechanisms similar to known anticancer agents.
- Antimicrobial Properties : Evaluating its efficacy against various pathogens, potentially leading to the development of novel antimicrobial agents.
Organic Synthesis
This compound can be used as a building block in organic synthesis. Its unique spirocyclic structure allows for the creation of complex molecules through multi-step reactions. The compound's reactivity can be exploited to synthesize derivatives with altered biological activities, providing insights into structure-activity relationships.
Structure-Activity Relationship Studies
Researchers can utilize this compound to study the effects of structural modifications on biological activity. By synthesizing analogs with variations in functional groups or substituents, scientists can identify key features that enhance or diminish activity against specific biological targets.
Mechanism of Action
The mechanism of action of 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their differences:
Key Observations :
Physicochemical Properties
Notes: Hydrochloride salts generally enhance aqueous solubility. The methoxy group may reduce crystallinity compared to bromo analogs .
Biological Activity
5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Weight : 267.751 g/mol
- LogP : 1.638 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 3
These properties suggest that the compound may have suitable characteristics for biological activity, including permeability across cell membranes.
Antidepressant Effects
A study on related spiroindole derivatives demonstrated their ability to act as serotonin reuptake inhibitors. This suggests that this compound could exhibit similar antidepressant properties by enhancing serotonin levels in the brain.
Neuroprotective Properties
Preliminary data indicate that compounds within the spiroindole class may protect neuronal cells from oxidative stress and apoptosis. This property is vital in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings
Recent studies have explored the pharmacological profiles of spiroindole derivatives:
Case Studies
-
Case Study on Neuroprotection :
A study involving a related compound showed significant neuroprotective effects in a rat model of ischemic stroke. The treatment led to reduced infarct size and improved neurological scores, suggesting potential applications for this compound in stroke therapy. -
Clinical Observations :
Observational studies have noted improvements in mood and cognitive function among patients administered spiroindole derivatives, reinforcing the need for further clinical trials to evaluate the efficacy of this compound specifically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
